molecular formula C26H31N3O5 B1595172 Boc-trp-phe-ome CAS No. 72156-62-8

Boc-trp-phe-ome

Cat. No. B1595172
CAS RN: 72156-62-8
M. Wt: 465.5 g/mol
InChI Key: BHPJYWAIFNMZLM-UHFFFAOYSA-N
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Description

Boc-trp-phe-ome is a synthetic peptide that has gained significant attention in the scientific community due to its potential therapeutic applications. This peptide is composed of three amino acids, namely Boc (tert-butyloxycarbonyl), Trp (tryptophan), and Phe (phenylalanine), along with an ome (o-methyl ester) group. Boc-trp-phe-ome is synthesized using solid-phase peptide synthesis (SPPS) and has been found to exhibit a wide range of biochemical and physiological effects.

Scientific Research Applications

1. Aromatic Interactions and Structural Analysis

The compound Boc-Trp-Phe-OMe, as a model tryptophan peptide, has been used to study aromatic interactions in peptides. In a study by Sengupta et al. (2008), various tryptophan-containing peptides including Boc-Trp-Phe-OMe were analyzed to explore interactions between aromatic rings, particularly the indole side chain of tryptophan residues. This study utilized X-ray diffraction to determine the crystal structures of these peptides, providing insight into the nature of indole-indole interactions and the preferred orientation of indole rings in different peptide structures (Sengupta et al., 2008).

2. Self-Assembly and Nanostructure Formation

Research by Datta et al. (2018) explored the self-assembly of diphenylalanine (Phe-Phe) motif in peptides, including Boc-Trp-Phe-OMe. The study focused on understanding the formation of tubular, vesicular, and fibrillar morphologies in peptide nanostructures. This research is significant for potential applications in biomaterial chemistry, sensors, and bioelectronics (Datta et al., 2018).

3. Conformational Analysis in Peptide Design

Goudreau et al. (1994) conducted a study involving Boc-Trp-Phe-OMe to understand the conformational preferences of certain tetrapeptides. Their research highlighted the importance of spatial orientation in peptides and its impact on biological activity, proving crucial for the design of nonpeptide agonists (Goudreau et al., 1994).

4. Development of Drug Delivery Systems

The peptide Boc-Trp-Phe-OMe has been utilized in the development of drug delivery systems. For instance, Dule et al. (2017) synthesized an amphiphilic peptide-polymer conjugate incorporating Boc-Trp-Phe-OMe. This research is significant for its applications in RNA polyplexation and cell imaging, contributing to advancements in drug delivery and biomedical imaging (Dule et al., 2017).

5. Peptide Synthesis Techniques

The application of Boc-Trp-Phe-OMe extends to methods of peptide synthesis. Sun et al. (2011) utilized this peptide in the chemo-enzymatic synthesis of Endomorphin-1, showcasing an efficient and green approach to peptide synthesis (Sun et al., 2011).

properties

IUPAC Name

methyl 2-[[3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O5/c1-26(2,3)34-25(32)29-21(15-18-16-27-20-13-9-8-12-19(18)20)23(30)28-22(24(31)33-4)14-17-10-6-5-7-11-17/h5-13,16,21-22,27H,14-15H2,1-4H3,(H,28,30)(H,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHPJYWAIFNMZLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30312067
Record name NSC249282
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30312067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-trp-phe-ome

CAS RN

72156-62-8
Record name NSC249282
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249282
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC249282
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30312067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
Y Yeboue, B Gallard, N Le Moigne… - ACS Sustainable …, 2018 - ACS Publications
… These optimized reaction conditions were then applied to the synthesis of Boc-Trp-Phe-OMe that could be isolated in 61% yield and >99% diastereomeric excess (Table 2, entry 1). To …
Number of citations: 45 pubs.acs.org
K Ito, K Nagase, N Morohashi, Y Ohba - … and pharmaceutical bulletin, 2005 - jstage.jst.go.jp
… Although Boc-Tyr-Phe-OMe (1d) and Boc-Trp-Phe-OMe (1e) having a phenol or an indole group can interact with ammonium ion (2a), the induced chemical shifts are smaller than those …
Number of citations: 16 www.jstage.jst.go.jp
C Ramazeilles, L Juliano, JR Chagas, M Rabinovitch - Parasitology, 1990 - cambridge.org
L-Amino acid esters, such as L-Leu-OMe, kill Leishmania amazonensis amastigotes by a mechanism which appears to involve ester hydrolysis by cysteine proteinases located in the …
Number of citations: 9 www.cambridge.org
A Le Roch, HC Chan, A Gagnon - European Journal of Organic …, 2020 - Wiley Online Library
… the outcome of the reaction is affected by the position of the tryptophan residue in the dipeptide by arylating N-BOC–Phe–Trp–OMe 6, which is complementary to N-BOC–Trp–Phe–OMe …
T Jovanović - Medicinal Chemistry, 2019 - machinery.mas.bg.ac.rs
Background: In the current research, initially tri/tetrapeptide methyl ester derivatives of different amino acids were synthesized followed by the synthesis of 1,2-dihydro-3-methyl-2-…
Number of citations: 0 machinery.mas.bg.ac.rs
A Yeşilada, E YILDIRIM, E Kevser - Hacettepe University Journal …, 2004 - dergipark.org.tr
In this study, the dipeptide M0, R,S -Boc-Trp-Phe-NH2, designated as the chemical lead for the development of new CCK analogues, and the stereoisomers of its analog modified at the …
Number of citations: 3 dergipark.org.tr
S Sivagnanam, K Das, I Pan, A Barik… - ACS Applied Bio …, 2023 - ACS Publications
… As shown in Schemes S1–S3, we first synthesized the BOC-Trp-Phe-OMe dipeptide using DCC/HOBt as a coupling reagent. Then we introduced the positively charged BOC-protected …
Number of citations: 3 pubs.acs.org
MSSV Mouli, HG Agrawal, M Kumar… - Luminescence, 2023 - Wiley Online Library
In the present manuscript, the luminescence and the self‐assembly behaviour of two aromatic dipeptides with a singular structure variable are investigated. The terminally protected …
L Jing, H Jian, S Qilong - Chinese Journal of Organic Chemistry, 2023 - sioc-journal.cn
A photosensitizer-free visible-light-promoted method for site-selective trifluoromethylation of tryptophan-containing oligopeptides using YlideFluor as the trifluoromethyl radical source …
Number of citations: 2 sioc-journal.cn
F Xue, CT Seto - Journal of medicinal chemistry, 2005 - ACS Publications
A combinatorial library of 400 serine protease inhibitors with the general structure Cbz-X aa -Trp-cyclohexanone-Trp-Y aa -OH has been constructed. The library was synthesized on the …
Number of citations: 22 pubs.acs.org

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